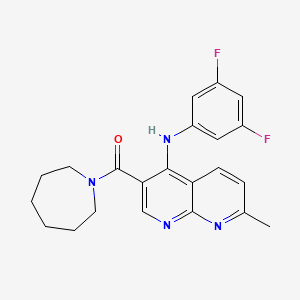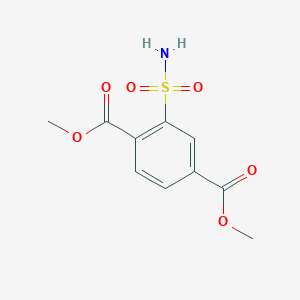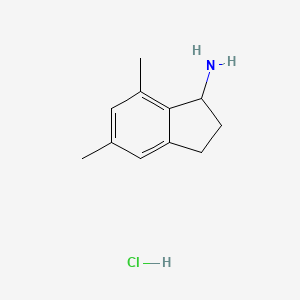![molecular formula C23H24ClN3O3S B2455537 N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride CAS No. 1052530-61-6](/img/structure/B2455537.png)
N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H24ClN3O3S and its molecular weight is 457.97. The purity is usually 95%.
BenchChem offers high-quality N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mechanistic Studies and Kinetics
Research has explored the reaction mechanisms and kinetics involving chromene derivatives, similar to the compound . Davidson and Kaye (1991) studied the kinetics and mechanism of the reaction of 4-oxo-4H-chromene-2-carboxamides with dimethylamine, providing insights into the reaction pathways and structural influences on reaction rates (Davidson & Kaye, 1991).
Synthesis and Biological Evaluation
The compound's framework has been a precursor for developing new chemical entities with potential therapeutic effects. Deady et al. (2003) synthesized a series of carboxamide derivatives demonstrating potent cytotoxic activities against various cancer cell lines, showcasing the compound's relevance in medicinal chemistry (Deady et al., 2003).
Another study by Patel et al. (2012) reported the synthesis of thiazolidinone derivatives incorporating the chromene moiety. These compounds were evaluated for their antimicrobial activity against a range of bacteria and fungi, indicating the compound's utility in discovering new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Antimicrobial and Antifungal Activities
Raval, Naik, and Desai (2012) developed a microwave-assisted synthesis method for phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, including structures related to the compound of interest. These derivatives exhibited significant antibacterial and antifungal activities, contributing to the search for new antimicrobial compounds (Raval, Naik, & Desai, 2012).
Corrosion Inhibition
Hu et al. (2016) investigated benzothiazole derivatives for their corrosion inhibiting properties against steel, suggesting potential industrial applications of compounds within the same chemical family for protecting metals against corrosion (Hu et al., 2016).
Chemosensors for Cyanide Anions
Wang et al. (2015) synthesized coumarin benzothiazole derivatives capable of recognizing cyanide anions through a Michael addition reaction, indicating the use of structurally related compounds as chemosensors for environmental and analytical applications (Wang et al., 2015).
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S.ClH/c1-15-8-6-11-19-20(15)24-23(30-19)26(13-7-12-25(2)3)21(27)17-14-16-9-4-5-10-18(16)29-22(17)28;/h4-6,8-11,14H,7,12-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUUDAFYEQBWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC4=CC=CC=C4OC3=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2455456.png)

![1-Phenyl-4-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)butane-1,4-dione](/img/structure/B2455458.png)

![3-(3,4-Dichlorophenyl)-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2455464.png)


![N-(1-Cyanocyclobutyl)-2-[3-(3,4-dichlorophenoxy)pyrrolidin-1-yl]acetamide](/img/structure/B2455467.png)



![ethyl [2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-benzimidazol-1-yl]acetate](/img/structure/B2455473.png)
